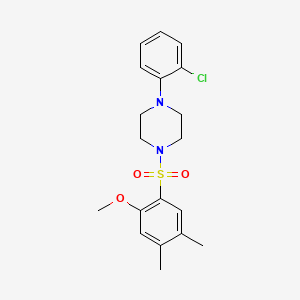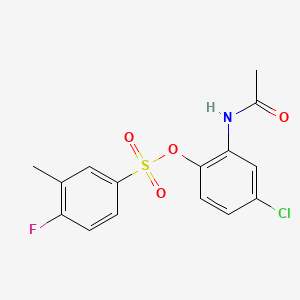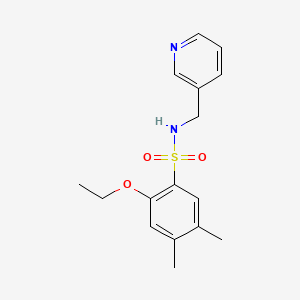![molecular formula C12H19NO4S B604268 (1-Ethyl-2-hydroxyethyl)[(2-methoxy-4-methylphenyl)sulfonyl]amine CAS No. 1206129-28-3](/img/structure/B604268.png)
(1-Ethyl-2-hydroxyethyl)[(2-methoxy-4-methylphenyl)sulfonyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Ethyl-2-hydroxyethyl)[(2-methoxy-4-methylphenyl)sulfonyl]amine is a chemical compound with the molecular formula C12H19NO4S and a molecular weight of 273.35 g/mol. This compound is characterized by its sulfonamide group, which is known for its applications in various chemical and pharmaceutical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethyl-2-hydroxyethyl)[(2-methoxy-4-methylphenyl)sulfonyl]amine typically involves the reaction of 2-methoxy-4-methylbenzenesulfonyl chloride with 1-(hydroxymethyl)propylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1-Ethyl-2-hydroxyethyl)[(2-methoxy-4-methylphenyl)sulfonyl]amine can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: 2-methoxy-4-methylbenzenesulfonic acid.
Reduction: N-[1-(hydroxymethyl)propyl]-2-methoxy-4-methylbenzenamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1-Ethyl-2-hydroxyethyl)[(2-methoxy-4-methylphenyl)sulfonyl]amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.
Medicine: Explored for its antimicrobial properties, particularly against bacterial strains resistant to traditional antibiotics.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1-Ethyl-2-hydroxyethyl)[(2-methoxy-4-methylphenyl)sulfonyl]amine involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or chemical effect .
Comparison with Similar Compounds
Similar Compounds
N-(1-(hydroxymethyl)propyl)-1-naphthamide: Similar in structure but contains a naphthalene ring instead of a benzene ring.
2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-[(1S)-1-(hydroxymethyl)propyl]acetamide: Contains an indole ring and a chlorobenzoyl group, making it structurally more complex.
Uniqueness
(1-Ethyl-2-hydroxyethyl)[(2-methoxy-4-methylphenyl)sulfonyl]amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfonamide group is particularly valuable for its potential antimicrobial properties and enzyme inhibition capabilities, setting it apart from other similar compounds.
Properties
CAS No. |
1206129-28-3 |
|---|---|
Molecular Formula |
C12H19NO4S |
Molecular Weight |
273.35g/mol |
IUPAC Name |
N-(1-hydroxybutan-2-yl)-2-methoxy-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C12H19NO4S/c1-4-10(8-14)13-18(15,16)12-6-5-9(2)7-11(12)17-3/h5-7,10,13-14H,4,8H2,1-3H3 |
InChI Key |
VIPBKVQACKSDBK-UHFFFAOYSA-N |
SMILES |
CCC(CO)NS(=O)(=O)C1=C(C=C(C=C1)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(2-methoxyphenoxy)methyl]-3-(3-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B604185.png)
![2-(3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-1H-indole](/img/structure/B604186.png)
![3-{3-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1H-indole](/img/structure/B604187.png)
![2-[3-(3,4-dimethoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1H-indole](/img/structure/B604188.png)
![3-[3-(3,4-dimethoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1H-indole](/img/structure/B604189.png)
![N-[3-(2-furoylamino)propyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B604191.png)
![2-{4-[(2-Isopropyl-5-methylphenoxy)acetyl]-1-piperazinyl}ethanol](/img/structure/B604192.png)
![Ethyl 1-[(3-methylphenoxy)acetyl]-3-piperidinecarboxylate](/img/structure/B604193.png)
![Cyclohexyl[(4-ethoxyphenyl)sulfonyl]ethylamine](/img/structure/B604197.png)



amine](/img/structure/B604206.png)

